molecular formula C14H7Cl2F3N2 B2448188 3-(2,6-Dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 2085690-24-8

3-(2,6-Dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No. B2448188
CAS RN: 2085690-24-8
M. Wt: 331.12
InChI Key: BIECQDYHTZGREF-UHFFFAOYSA-N
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Description

“3-(2,6-Dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine” is a chemical compound. It’s part of the imidazole class of compounds, which are known for their wide range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazole compounds has been a subject of intense research for numerous decades . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton was described .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds show a broad range of chemical reactions. They are known to be amphoteric in nature, showing both acidic and basic properties . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been described .

Scientific Research Applications

Synthesis and Biological Study

  • Imidazo[1,5-a]pyridine derivatives, such as those synthesized from 2-aminopyridine, have shown potential in antimicrobial activities. A study demonstrates the antimicrobial efficacy of these compounds, highlighting their relevance in medicinal chemistry (Ladani et al., 2009).

Versatile Architecture for Stable Carbenes

  • The imidazo[1,5-a]pyridine structure serves as a versatile platform for creating stable N-heterocyclic carbenes, essential in various chemical reactions and potential pharmaceutical applications (Alcarazo et al., 2005).

Chemical Synthesis Techniques

  • Novel methods for synthesizing imidazo[1,5-a]pyridine derivatives have been developed, showcasing advancements in chemical synthesis techniques and their potential utility in creating complex molecules for various applications (Biradar et al., 2009).

Electrochemical Applications

  • Research on electrochemical tandem sp3 (C–H) double amination demonstrates the synthesis of 3-Acyl imidazo[1,5-a]pyridines, showcasing the compound's applicability in electrochemical processes (Wang et al., 2022).

Corrosion Inhibition

  • Imidazo[1,5-a]pyridine derivatives have been studied for their effectiveness in inhibiting corrosion, especially in mild steel, which is crucial in industrial applications (Saady et al., 2021).

Antimicrobial and Anticancer Activity

  • The synthesis of specific imidazo[1,5-a]pyridine derivatives and their subsequent testing for antimicrobial and anticancer activities highlight the potential pharmaceutical applications of these compounds (Banda et al., 2016).

Fluorescent Probes

  • Imidazo[1,5-a]pyridine-based compounds are being explored as fluorescent probes for cell membrane dynamics, which is significant in biochemical and medical research (Renno et al., 2022).

properties

IUPAC Name

3-(2,6-dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3N2/c15-10-2-1-3-11(16)12(10)13-20-7-9-6-8(14(17,18)19)4-5-21(9)13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIECQDYHTZGREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC=C3N2C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine

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